5-(Ethoxymethyl)furan-2-sulfonyl chloride

Description

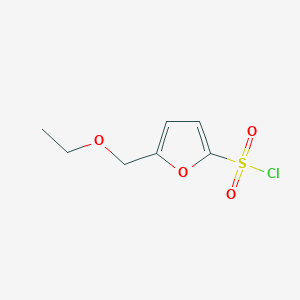

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClO4S |

|---|---|

Molecular Weight |

224.66 g/mol |

IUPAC Name |

5-(ethoxymethyl)furan-2-sulfonyl chloride |

InChI |

InChI=1S/C7H9ClO4S/c1-2-11-5-6-3-4-7(12-6)13(8,9)10/h3-4H,2,5H2,1H3 |

InChI Key |

XXMOGZLTZVZMPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC=C(O1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxymethyl Furan 2 Sulfonyl Chloride

Established Synthetic Pathways for Furan-2-sulfonyl Chlorides

The construction of the furan-2-sulfonyl chloride moiety is a critical step, and several established methods are available for this transformation. These typically involve the sulfonation of a pre-existing furan (B31954) ring, followed by chlorination.

Sulfonation of Furan Derivatives and Subsequent Chlorination Approaches

A common and direct route to sulfonyl chlorides is the electrophilic sulfonation of an aromatic ring, followed by the conversion of the resulting sulfonic acid into the desired sulfonyl chloride. For furan derivatives, this process involves treating the furan compound with a sulfonating agent to install a sulfonic acid group (-SO₃H) at the 2-position of the ring. This intermediate sulfonic acid can then be treated with a chlorinating agent to yield the sulfonyl chloride. A patented process for a similar compound, for example, treats an alkyl-3-furoate with an electrophilic sulfonating agent to form the sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent and an acid scavenger. google.com

Application of Chlorosulfonic Acid and Sulfuryl Chloride Reagents in Furan Functionalization

Chlorosulfonic acid (ClSO₃H) is a powerful and frequently used reagent that can accomplish the sulfonation and chlorination in a single step, a process known as chlorosulfonation. researchgate.net When a furan derivative is treated with chlorosulfonic acid, typically in a solvent like methylene (B1212753) chloride at low temperatures, the sulfonyl chloride group can be directly introduced onto the furan ring. google.com For instance, a one-pot procedure involves treating a furan ester with chlorosulfonic acid, followed by the addition of a chlorinating agent like phosphorus pentachloride, to yield the sulfonyl chloride. google.com

Sulfuryl chloride (SO₂Cl₂) is another important reagent in organic synthesis, primarily used for chlorination. organic-chemistry.orgresearchgate.netwikipedia.org While it is a source of chlorine, its direct application for the one-step synthesis of sulfonyl chlorides from the heterocycle itself is less common than chlorosulfonic acid. However, it can be employed in the conversion of sulfinic acids or their salts to sulfonyl chlorides.

Precursor Chemistry for the 5-(Ethoxymethyl) Moiety Integration

Synthesis and Derivatization of 5-Hydroxymethylfurfural (B1680220) (HMF)

HMF is a versatile and valuable precursor produced from the acid-catalyzed dehydration of carbohydrates like fructose. orgsyn.org Its structure, featuring an aldehyde, a primary alcohol, and a furan ring, allows for a wide range of chemical transformations. frontiersin.orgresearchgate.net The synthesis of HMF itself has been optimized using various catalysts and reaction systems to improve yields and facilitate purification. orgsyn.org From HMF, a variety of derivatives can be synthesized, which serve as building blocks for fuels, polymers, and fine chemicals. proquest.comfrontiersin.org

Etherification Pathways Leading to 5-(Ethoxymethyl)furan Intermediates

To obtain the required 5-(ethoxymethyl) moiety, the hydroxyl group of HMF is converted to an ethyl ether. This etherification is a critical step, typically achieved by reacting HMF with ethanol (B145695) in the presence of an acid catalyst. A variety of solid acid catalysts have been explored to facilitate this reaction, aiming for high conversion of HMF and high selectivity towards the desired 5-ethoxymethylfurfural (EMF). confex.comrsc.orgscispace.com Catalysts possessing Brønsted acid sites, such as certain zeolites and resins like Amberlyst-15, have shown high selectivity for the ether product. confex.com The resulting EMF can then be further modified. For the synthesis of the target sulfonyl chloride, the aldehyde group of EMF would need to be removed or the synthesis would start from a furan derivative that can be ethoxymethylated. A direct pathway involves the acid-catalyzed hydroxymethylation of 2-(ethoxymethyl)furan (B1219279) to produce 5-(ethoxymethyl)furan-2-methanol. nih.gov

Below is a table summarizing the performance of various catalysts in the etherification of HMF with ethanol to produce 5-ethoxymethylfurfural (EMF), a key intermediate.

| Catalyst | Time (hr) | Temp. (K) | HMF Conversion (%) | EMF Selectivity (%) | Initial Production Rate (μmol g⁻¹ hr⁻¹) |

| Hydrotalcite | 24 | 433 | 75 | 45 | 110 |

| H-BEA | 4 | 393 | 70 | 90 | 2500 |

| H-ZSM-5 | 24 | 433 | 70 | 90 | 1200 |

| WO₃ | 24 | 433 | 75 | 50 | 120 |

| Amberlyst-15 | 4 | 393 | 80 | 90 | 1800 |

| γ-Al₂O₃ | 24 | 433 | 80 | 50 | 130 |

This data is illustrative and compiled from findings where catalysts with Brønsted acid sites showed the highest selectivities. confex.com Reaction conditions can significantly influence outcomes.

Emerging Methodologies for Heteroaryl Sulfonyl Chloride Construction

While traditional methods like chlorosulfonation are effective, modern synthetic chemistry seeks milder and more versatile approaches for constructing heteroaryl sulfonyl chlorides.

Recent advancements include methods that avoid harsh, strongly acidic reagents. One such strategy involves the reaction of organozinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). acs.orgnih.gov This approach allows for the formation of heteroaryl sulfonyl chlorides under milder conditions and is compatible with a broader range of functional groups. acs.orgnih.gov

Another innovative area is the use of visible light photocatalysis. acs.org Methods have been developed that utilize a heterogeneous photocatalyst to produce sulfonyl chlorides from arenediazonium salts under mild conditions (room temperature and visible light), offering a sustainable alternative to classical Sandmeyer-type reactions. acs.org Additionally, late-stage functionalization techniques are being developed that allow for the conversion of primary sulfonamides into sulfonyl chlorides, enabling the diversification of complex molecules at a late point in the synthetic sequence. nih.govresearchgate.net

Organozinc Reagent-Mediated Coupling Strategies

The application of organozinc reagents in the synthesis of heteroaryl sulfonyl chlorides represents a contemporary approach that leverages the functional group tolerance and reactivity of these organometallic species. While direct literature detailing the synthesis of 5-(ethoxymethyl)furan-2-sulfonyl chloride via this specific route is not extensively documented, a plausible synthetic pathway can be constructed based on established principles of organozinc chemistry. This strategy typically involves the formation of a furylzinc intermediate, followed by its reaction with a sulfur dioxide equivalent and subsequent chlorination.

A hypothetical, yet chemically sound, approach would begin with the preparation of a 2-furylzinc halide derivative of 5-(ethoxymethyl)furan. This intermediate could be generated from a precursor such as 2-bromo-5-(ethoxymethyl)furan. The organozinc reagent is then reacted with a sulfur dioxide (SO₂) surrogate. Stable, solid SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are often preferred over gaseous sulfur dioxide for ease of handling and stoichiometric control. This reaction forms a zinc sulfinate intermediate. The in-situ trapping and oxidative chlorination of this sulfinate with a chlorinating agent, such as N-chlorosuccinimide (NCS), would then yield the final this compound. This method avoids the direct use of unstable sulfonylating agents and benefits from the mild reaction conditions typically associated with organozinc chemistry.

| Step | Reactant | Reagent(s) | Product | Typical Conditions |

| 1 | 2-Bromo-5-(ethoxymethyl)furan | Activated Zinc (e.g., Rieke Zinc) | 5-(Ethoxymethyl)furan-2-ylzinc bromide | THF, rt |

| 2 | 5-(Ethoxymethyl)furan-2-ylzinc bromide | DABSO (SO₂ Surrogate) | Zinc 5-(ethoxymethyl)furan-2-sulfinate | THF, -40 °C to rt |

| 3 | Zinc 5-(ethoxymethyl)furan-2-sulfinate | N-Chlorosuccinimide (NCS) | This compound | THF, rt |

This table represents a proposed reaction scheme based on established organozinc methodologies.

Utilization of Stable Sulfonyl Chloride Surrogates for Enhanced Synthetic Utility

A more established and widely documented route to heteroaryl sulfonyl chlorides involves the use of stable intermediates, or surrogates, which can be readily converted to the final product. For the synthesis of this compound, the corresponding sulfonic acid serves as an excellent, stable, and isolable surrogate. This multi-step approach enhances synthetic utility and safety by avoiding the direct handling of potentially unstable sulfonylating agents on the sensitive furan ring.

The synthesis commences with the preparation of the starting material, 5-(ethoxymethyl)furan. This is efficiently achieved through the acid-catalyzed etherification of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical, with ethanol. nih.govrsc.org

The subsequent step is the sulfonation of the furan ring. Furan and its derivatives undergo electrophilic substitution preferentially at the 2-position. A mild and effective sulfonating agent for this transformation is the sulfur trioxide-pyridine complex (SO₃·py). lifechempharma.comwikipedia.org This reagent is a stable, solid complex that moderates the reactivity of sulfur trioxide, preventing polymerization and degradation of the furan ring. The reaction of 5-(ethoxymethyl)furan with the SO₃·py complex in a suitable solvent like pyridine (B92270) or dichloromethane (B109758) at controlled temperatures yields the stable 5-(ethoxymethyl)furan-2-sulfonic acid.

The final step is the conversion of the stable sulfonic acid surrogate into the target sulfonyl chloride. This transformation is commonly achieved by treating the sulfonic acid with a chlorinating agent. google.comgoogle.com Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which facilitates the reaction via the formation of the Vilsmeier reagent. The reaction proceeds under relatively mild conditions to afford this compound, which can then be isolated. This surrogate strategy provides a robust and scalable method for the synthesis.

| Step | Reactant | Reagent(s) | Product | Typical Yield |

| 1 | 5-Hydroxymethylfurfural (HMF) | Ethanol, Acid Catalyst | 5-(Ethoxymethyl)furan | High |

| 2 | 5-(Ethoxymethyl)furan | Sulfur trioxide-pyridine complex | 5-(Ethoxymethyl)furan-2-sulfonic acid | Good to High |

| 3 | 5-(Ethoxymethyl)furan-2-sulfonic acid | Thionyl chloride (SOCl₂), cat. DMF | This compound | Good |

This table outlines a literature-supported synthetic pathway.

Reactivity Profiles and Transformational Chemistry of 5 Ethoxymethyl Furan 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group of 5-(ethoxymethyl)furan-2-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, typically an addition-elimination pathway, where the chloride ion serves as an effective leaving group. This reactivity is fundamental to the synthesis of sulfonamides, sulfonate esters, and their thioester analogues.

Formation of Sulfonamides through Amine Condensation

The reaction of this compound with primary or secondary amines is a standard and efficient method for the synthesis of the corresponding N-substituted sulfonamides. ekb.egucl.ac.uk This condensation reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.eggoogle.com The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine component. The resulting 5-(ethoxymethyl)furan-2-sulfonamides are compounds of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in therapeutic agents. ekb.eg

Table 1: Representative Synthesis of Sulfonamides

| Amine Reactant | Base | Solvent | Product |

| Aniline | Pyridine | Dichloromethane (B109758) | N-phenyl-5-(ethoxymethyl)furan-2-sulfonamide |

| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-5-(ethoxymethyl)furan-2-sulfonamide |

| Morpholine | Triethylamine | Dichloromethane | 4-((5-(ethoxymethyl)furan-2-yl)sulfonyl)morpholine |

| Piperidine | Pyridine | Acetonitrile (B52724) | 1-((5-(ethoxymethyl)furan-2-yl)sulfonyl)piperidine |

Synthesis of Sulfonate Esters via Alcoholysis Reactions

Similarly, this compound reacts with alcohols or phenols in a process known as alcoholysis to yield sulfonate esters. eurjchem.com This transformation, often referred to as sulfonylation, also requires a base to scavenge the generated HCl. eurjchem.com The choice of solvent and base can be critical to optimize the yield and purity of the resulting ester. Sulfonate esters are valuable synthetic intermediates, known for their utility as leaving groups in nucleophilic substitution reactions and as precursors for other functional groups. eurjchem.com

Table 2: Representative Synthesis of Sulfonate Esters

| Alcohol/Phenol Reactant | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane | Methyl 5-(ethoxymethyl)furan-2-sulfonate |

| Ethanol (B145695) | Triethylamine | Diethyl ether | Ethyl 5-(ethoxymethyl)furan-2-sulfonate |

| Phenol | Pyridine | Acetonitrile | Phenyl 5-(ethoxymethyl)furan-2-sulfonate |

| Isopropanol | Triethylamine | Tetrahydrofuran | Isopropyl 5-(ethoxymethyl)furan-2-sulfonate |

Generation of Sulfonate Thioesters via Thiol Reactions

While less common, the reaction of sulfonyl chlorides with thiols (thiolysis) provides a direct route to sulfonate thioesters. This reaction proceeds analogously to those with amines and alcohols, with the thiol acting as the nucleophile. The resulting thioesters are of interest for their unique chemical properties and potential applications in materials science and biochemistry. The reaction can be facilitated by a base to deprotonate the thiol, increasing its nucleophilicity.

Furan (B31954) Ring Functionalization and Derivatization Strategies

The furan ring in this compound is an electron-rich aromatic system, making it amenable to various functionalization strategies. Although the sulfonyl chloride group is electron-withdrawing and deactivating, the oxygen heteroatom and the ethoxymethyl group are electron-donating, influencing the regioselectivity of subsequent reactions on the ring.

Regioselective Electrophilic Aromatic Substitution Reactions on the Furan Core

Furan undergoes electrophilic aromatic substitution much more readily than benzene. numberanalytics.comchemicalbook.com The substitution typically occurs at the C2 and C5 positions, which are most activated by the ring oxygen. chemicalbook.compearson.com In this compound, these positions are already substituted. Therefore, further electrophilic substitution must occur at the C3 or C4 positions.

The directing effects of the existing substituents play a crucial role. The sulfonyl chloride group at C2 is a meta-director and strongly deactivating. Conversely, the ethoxymethyl group at C5 is an ortho-, para-director (directing to C4 and C2) and is activating. The outcome of an electrophilic substitution reaction will depend on the balance of these electronic effects and the specific reaction conditions. For example, under carefully controlled conditions, nitration or halogenation would be expected to favor substitution at the C4 position, which is activated by the C5-ethoxymethyl group and less sterically hindered than the C3 position adjacent to the bulky sulfonyl chloride group.

Radical Functionalization Pathways and their Application to Furan Systems

Radical-mediated reactions offer an alternative pathway for the functionalization of furan rings. thieme-connect.com The addition of radicals to the furan core can lead to a variety of outcomes, including the formation of substituted products or more complex ring systems through cascade reactions. thieme-connect.comnih.gov For instance, intramolecular addition of an alkenyl radical to a furan ring has been shown to produce Diels-Alder-like adducts or undergo fragmentation to form new carbocyclic structures. thieme-connect.com

In the context of this compound, radical reactions could be initiated at various positions. For example, hydroxyl radical addition, a process studied in atmospheric chemistry, preferentially occurs at the C2/C5 positions of the furan ring, leading to ring-opening or the formation of ring-retaining products like hydroxyfuranones. researchgate.netacs.org While the sulfonyl chloride group's influence on radical reactions is less predictable than its influence on electrophilic substitution, radical pathways provide a potential avenue for introducing functionalities that are not accessible through traditional ionic chemistry.

Chemo- and Regioselectivity Considerations in Multi-functionalized Furan Systems

The reactivity of this compound in multi-functionalized furan systems is governed by a complex interplay of electronic and steric factors. The sulfonyl chloride group is a powerful electrophile, making the sulfur atom susceptible to nucleophilic attack. However, the presence of other functional groups on the furan ring, as well as the nature of the nucleophile, dictates the chemo- and regioselectivity of the reaction.

The furan ring itself is an electron-rich aromatic system, which can influence the reactivity of its substituents. ksu.edu.sayoutube.com The oxygen atom in the furan ring donates electron density to the ring through resonance, which can, in turn, affect the electrophilicity of the sulfonyl chloride group. The ethoxymethyl group at the 5-position is generally considered to be electron-donating, further increasing the electron density of the furan ring. This increased electron density could potentially modulate the reactivity of the sulfonyl chloride at the 2-position.

In a multi-functionalized furan system, where other electrophilic or nucleophilic centers are present, the reaction of this compound with a nucleophile will be a competitive process. For instance, if the furan ring also contains a formyl or a carboxyl group, a nucleophile could potentially react at these sites in addition to the sulfonyl chloride. The outcome of the reaction will depend on the relative reactivity of these functional groups under the specific reaction conditions.

The regioselectivity of the reaction is also a critical consideration. In cases where the furan ring is unsymmetrically substituted with other functional groups, the position of the incoming nucleophile will be influenced by both the electronic directing effects of the existing substituents and steric hindrance. The ethoxymethyl group at the 5-position can exert a steric influence on the adjacent positions of the furan ring, potentially directing the approach of a nucleophile to a less hindered site.

Detailed research findings on the chemo- and regioselectivity of this compound are not extensively documented in publicly available literature. However, based on the general principles of reactivity of sulfonyl chlorides and furan derivatives, a number of potential reaction pathways can be postulated. The following table outlines some of these considerations:

| Scenario | Potential Functional Groups on Furan Ring | Expected Chemo-/Regioselectivity | Influencing Factors |

| Competition with another electrophile | Formyl (-CHO), Acyl (-COR) | The sulfonyl chloride is generally a more reactive electrophile than a formyl or acyl group towards strong nucleophiles like primary and secondary amines. rsc.orgmolport.com | Nucleophile strength, reaction temperature, and solvent. |

| Presence of a nucleophilic substituent | Hydroxyl (-OH), Amino (-NH2) | Intramolecular reaction is possible, leading to the formation of a cyclic sulfonamide or sulfonate ester. | Proximity of the nucleophilic group to the sulfonyl chloride, ring strain of the potential cyclic product. |

| Reaction with a multi-functional nucleophile | Amino alcohols, amino acids | Chemoselectivity will depend on the relative nucleophilicity of the functional groups on the nucleophile. Generally, the amino group is more nucleophilic than the hydroxyl group. rsc.org | pH of the reaction medium (protonation state of the nucleophile), steric hindrance around the nucleophilic centers. |

| Steric hindrance from other substituents | Bulky alkyl or aryl groups at C3 or C4 | The approach of the nucleophile to the sulfonyl chloride group may be hindered, potentially requiring more forcing reaction conditions or leading to lower yields. | Size of the nucleophile and the steric bulk of the other ring substituents. |

It is important to note that these are generalized predictions based on established reactivity principles. The actual outcome of a reaction involving this compound in a multi-functionalized furan system would need to be determined empirically through systematic experimental studies.

Advanced Characterization Techniques for 5 Ethoxymethyl Furan 2 Sulfonyl Chloride and Its Synthetic Products

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a molecule. For 5-(Ethoxymethyl)furan-2-sulfonyl chloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The furan (B31954) ring protons typically appear as doublets in the aromatic region. The ethoxymethyl group would show a triplet for the methyl protons, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the methylene protons linking the ether to the furan ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the furan ring carbons, the sulfonyl chloride-bearing carbon, the ethoxymethyl side chain carbons (methyl and two methylene carbons).

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure. For instance, COSY would show correlations between the coupled protons on the furan ring and within the ethyl group. HSQC would link each proton to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-3 (furan) | ~7.0-7.2 (d) | ~115-120 |

| H-4 (furan) | ~6.5-6.7 (d) | ~110-115 |

| -CH₂-O- (ether) | ~4.5-4.7 (s) | ~65-70 |

| -O-CH₂-CH₃ (ether) | ~3.6-3.8 (q) | ~60-65 |

| -CH₃ (ethyl) | ~1.2-1.4 (t) | ~14-16 |

| C-2 (furan) | - | ~145-150 |

| C-5 (furan) | - | ~155-160 |

Note: The chemical shifts are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, ether, and furan ring functionalities.

Key expected vibrational frequencies include:

S=O stretching (sulfonyl chloride): Strong asymmetric and symmetric stretching bands around 1380-1410 cm⁻¹ and 1180-1200 cm⁻¹, respectively.

S-Cl stretching (sulfonyl chloride): A characteristic absorption in the region of 600-700 cm⁻¹.

C-O-C stretching (ether): A strong band typically observed in the 1050-1150 cm⁻¹ range.

Furan ring C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region.

C-H stretching (aromatic and aliphatic): Signals typically appearing just above and below 3000 cm⁻¹, respectively.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1380-1410 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1180-1200 |

| Sulfonyl Chloride (SO₂Cl) | S-Cl Stretch | 600-700 |

| Ether (-CH₂-O-CH₂-) | C-O-C Stretch | 1050-1150 |

| Furan Ring | C=C Stretch | 1500-1600 |

| Furan Ring | C-H Stretch | ~3100-3150 |

| Ethoxymethyl Group | C-H Stretch | ~2850-2980 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

For this compound (C₇H₉ClO₄S), the expected monoisotopic mass is approximately 223.99 g/mol . uni.lu The mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic peaks for chlorine ([M+2]⁺) and sulfur. Common fragmentation patterns may involve the loss of the sulfonyl chloride group, the ethoxy group, or cleavage of the furan ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | ~224 | Molecular ion |

| [M+2]⁺ | ~226 | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | ~189 | Loss of chlorine |

| [M-SO₂Cl]⁺ | ~125 | Loss of sulfonyl chloride group |

| [M-OCH₂CH₃]⁺ | ~179 | Loss of ethoxy group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods for the analysis of furan derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound and its synthetic products, a reversed-phase HPLC method would be suitable.

A typical setup would involve:

Column: A C18 stationary phase.

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detector: A UV detector set at a wavelength where the furan ring shows strong absorbance (typically around 254-280 nm).

This method would allow for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate purity assessment.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is an ideal technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, GC can be used to analyze volatile impurities or byproducts from its synthesis.

A typical GC method would employ:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS). bldpharm.comhmdb.caontosight.ai

Carrier Gas: An inert gas such as helium or nitrogen.

Injector: A split/splitless injector, with the temperature optimized to ensure volatilization without degradation.

Detector: A flame ionization detector (FID) for general quantification or a mass spectrometer (GC-MS) for identification of the separated components. bldpharm.comhmdb.caontosight.ai

GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of mass spectrometry, allowing for the characterization of even trace-level volatile impurities. bldpharm.comhmdb.caontosight.ai

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method is particularly invaluable for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions of novel synthetic products derived from this compound. The insights gained from crystal structures are crucial for understanding structure-activity relationships, validating synthetic pathways, and designing new molecules with desired properties.

While crystallographic data for derivatives directly synthesized from this compound are not widely available in the public domain, the analysis of structurally related furan-containing sulfonamides provides a clear indication of the power of this technique. A pertinent example is the crystal structure determination of 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid. researchgate.net This complex molecule, containing a furan ring attached to a sulfonamide group, serves as a valuable case study.

The single-crystal X-ray diffraction analysis of this derivative revealed its precise solid-state conformation, including the relative orientations of the furan ring, the sulfonamide linkage, and the bulky terphenyl substituent. Such detailed structural information confirms the molecular connectivity and provides accurate measurements of bond lengths, bond angles, and torsion angles.

Key findings from crystallographic studies of such derivatives often include the identification of intermolecular hydrogen bonds and other non-covalent interactions that dictate the packing of molecules in the crystal lattice. For instance, in the aforementioned terphenyl derivative, a significant intermolecular hydrogen bond was observed involving the sulfonamide group, with a donor-acceptor distance of 1.953 Å. researchgate.net These interactions are fundamental to the physical properties of the material, such as melting point and solubility.

The crystallographic data for this related furan derivative are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C30H27NO5S |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.4329(16) |

| b (Å) | 11.6208(18) |

| c (Å) | 11.8268(18) |

| β (°) | 114.257(5) |

| Volume (ų) | 1307.3(4) |

| Z | 2 |

| Temperature (K) | 273(2) |

| Rgt(F) | 0.0685 |

| wRref(F²) | 0.1547 |

Data sourced from a study on a related furan-containing sulfonamide derivative. researchgate.net

This detailed structural data is instrumental for computational modeling and rational drug design, allowing for a deeper understanding of how these molecules might interact with biological targets. The application of X-ray crystallography to the direct synthetic products of this compound would undoubtedly provide similarly critical insights into their solid-state structures.

Synthetic Utility and Potential Research Applications of 5 Ethoxymethyl Furan 2 Sulfonyl Chloride

Role as a Building Block in the Synthesis of Complex Organic Molecules

5-(Ethoxymethyl)furan-2-sulfonyl chloride is a strategic building block for constructing complex organic molecules. The furan (B31954) ring can be incorporated into larger systems through various reactions, such as Diels-Alder cycloadditions or cross-coupling reactions. numberanalytics.com The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophilic handle, enabling the covalent linkage of the furan core to a wide array of nucleophiles.

The primary utility of this compound lies in its ability to introduce the 5-(ethoxymethyl)furan-2-sulfonyl group into other molecules. This reaction typically involves nucleophilic substitution at the sulfur atom, displacing the chloride anion. This reactivity is fundamental to its role in creating diverse molecular scaffolds, as the resulting sulfonamides, sulfonate esters, or other sulfonyl derivatives can serve as intermediates for further synthetic elaborations. The presence of the ethoxymethyl group at the 5-position of the furan ring also provides a point for potential modification or can influence the steric and electronic properties of the molecule.

Precursor for Novel Bioactive Scaffolds and Pharmaceutical Intermediates

The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, primarily for its role in the synthesis of sulfonamides and related structures that are prevalent in many therapeutic agents. ucl.ac.uk

The reaction of this compound with primary or secondary amines is a direct and efficient method for synthesizing novel furan-containing sulfonamides. nih.gov This reaction, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is robust and tolerates a wide range of functional groups on the amine component. ekb.eg

This synthetic accessibility allows for the creation of large libraries of diverse sulfonamide derivatives. By varying the amine reactant (e.g., aliphatic, aromatic, heterocyclic amines), chemists can systematically modify the physicochemical properties (such as lipophilicity, hydrogen bonding capacity, and steric bulk) of the resulting molecules. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery programs, aiming to identify compounds with potent and selective biological activity.

Table 1: Representative Synthesis of Furan-Sulfonamide Derivatives

| Amine Reactant | Resulting Sulfonamide Product | Potential Chemotype |

| Aniline | N-phenyl-5-(ethoxymethyl)furan-2-sulfonamide | Aromatic Sulfonamide |

| Benzylamine | N-benzyl-5-(ethoxymethyl)furan-2-sulfonamide | Benzyl Sulfonamide |

| Morpholine | 4-((5-(ethoxymethyl)furan-2-yl)sulfonyl)morpholine | Heterocyclic Sulfonamide |

| Piperidine | 1-((5-(ethoxymethyl)furan-2-yl)sulfonyl)piperidine | Heterocyclic Sulfonamide |

Sulfonylureas are another critical class of compounds in medicinal chemistry. The synthesis of sulfonylureas derived from this compound can be accomplished via a two-step sequence. First, the sulfonyl chloride is reacted with ammonia (B1221849) or a primary amine to form a primary or secondary sulfonamide, respectively. In the subsequent step, this sulfonamide is reacted with an isocyanate to yield the target sulfonylurea.

This modular synthesis allows for diversification at two key positions: the amine used to form the initial sulfonamide and the isocyanate. This dual-point diversification enables the fine-tuning of the molecule's properties to optimize its interaction with biological targets. The resulting furan-containing sulfonylureas represent novel chemical matter for screening in various therapeutic areas.

Table 2: Synthetic Pathway to Furan-Sulfonylurea Derivatives

| Step 1: Sulfonamide Intermediate | Isocyanate Reactant | Resulting Sulfonylurea Product |

| 5-(Ethoxymethyl)furan-2-sulfonamide | Phenyl isocyanate | 1-((5-(ethoxymethyl)furan-2-yl)sulfonyl)-3-phenylurea |

| 5-(Ethoxymethyl)furan-2-sulfonamide | Ethyl isocyanate | 1-ethyl-3-((5-(ethoxymethyl)furan-2-yl)sulfonyl)urea |

| N-Methyl-5-(ethoxymethyl)furan-2-sulfonamide | Propyl isocyanate | 1-((5-(ethoxymethyl)furan-2-yl)sulfonyl)-1-methyl-3-propylurea |

Contributions to the Development of Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals, furan-based compounds are increasingly used in the development of specialty chemicals and advanced materials, including polymers, resins, and dyes. numberanalytics.comslideshare.net The reactivity of the sulfonyl chloride group in this compound makes it a candidate for incorporation into polymeric structures. For instance, it can undergo polycondensation reactions with diols or diamines to form polysulfonates and polysulfonamides, respectively. These polymers could exhibit unique thermal and mechanical properties conferred by the rigid furan ring.

Furthermore, the sulfonyl chloride can be used to chemically graft the furan moiety onto surfaces, nanoparticles, or other materials. This surface modification can alter properties like hydrophobicity, conductivity, or reactivity. Furan-containing conjugated polymers, for example, have been explored for use in organic electronics. numberanalytics.com The ability to functionalize materials with the 5-(ethoxymethyl)furan group via sulfonyl chemistry opens avenues for creating new materials for applications ranging from specialty coatings and adhesives to electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.